NCI Yeast Anticancer Drug Screen: Complete Inactivity Across All Six Engineered Strains Distinguishes This Compound from Actives in the Same Library
In the NCI Yeast Anticancer Drug Screen, CID 345208 (SID 473246) was evaluated across six genetically engineered Saccharomyces cerevisiae strains (rad50, mec2-1, sgs1 mgt1, cln2 rad14, bub3, and mlh1 rad18) and was classified as 'Inactive' in all six assays, with no measurable activity value recorded [1]. This complete lack of activity stands in contrast to numerous phenanthrene-containing compounds in the NCI library that exhibit selective strain-dependent activity, and it provides a clear negative-selectivity fingerprint useful for eliminating DNA-damage or cell-cycle mechanisms as primary modes of action for this scaffold.
| Evidence Dimension | Yeast strain panel anticancer activity (activity outcome classification) |
|---|---|
| Target Compound Data | Inactive in all 6 strains (AID 155, 157, 161, 165, 167, 175); no activity value recorded |
| Comparator Or Baseline | Multiple NCI DTP phenanthrene derivatives with strain-selective 'Active' calls in the same assay panel (individual strain activity data available via PubChem AID records) |
| Quantified Difference | Qualitative binary outcome: 0/6 strains active versus comparators showing ≥1 active strain call |
| Conditions | NCI Yeast Anticancer Drug Screen; S. cerevisiae engineered strains; assay type: Other (cell-based growth inhibition) |
Why This Matters
This negative result allows procurement teams to exclude this compound from screening cascades targeting DNA-repair-deficient or cell-cycle-checkpoint-defective genotypes, redirecting resources to more mechanistically appropriate scaffolds.
- [1] PubChem BioAssay Summary for CID 345208. AID 155, 157, 161, 165, 167, 175. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/345208/assaysummary/JSON (accessed April 2026). View Source
